![molecular formula C12H11N3O2 B2897106 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 887407-97-8](/img/structure/B2897106.png)
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
“2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide” is a chemical compound with the formula C₁₂H₁₁N₃O₂ . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide” can be represented by the SMILES stringO=C(N)CN1N=C(C2=CC=CC=C2)C(C=O)=C1
. The compound has an empirical formula of C12H11N3O2 and a molecular weight of 229.23 . Physical And Chemical Properties Analysis
“2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide” is a solid substance . It has a molecular weight of 229.23 .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been examined for their self-assembly processes influenced by hydrogen bonding and their antioxidant activity. Such studies highlight the potential of these compounds in developing new materials with specific molecular architectures and biological activities (Chkirate et al., 2019).
Synthesis and Characterization of Novel Derivatives
The unexpected synthesis of novel 2-pyrone derivatives has been reported, including compounds structurally related to pyrazole-acetamide. These compounds have been characterized for their crystal structures and theoretical parameters, providing insights into their molecular interactions and potential applications in material science and biological studies (Sebhaoui et al., 2020).
Antimicrobial Activities
Novel thiazole derivatives incorporating the pyrazole moiety have been synthesized and evaluated for their antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the significance of structural modifications on biological activities (Saravanan et al., 2010).
Biological Activity and Structural Analysis
Studies on the synthesis, crystal structure, and biological activities of various pyrazole-acetamide derivatives reveal their moderate herbicidal and fungicidal activities. These findings support the exploration of such compounds in agricultural applications and further biological research (Hu Jingqian et al., 2016).
Antioxidant, Analgesic, and Anti-inflammatory Agents
The development of pyrazole-acetamide derivatives as potential therapeutic agents has been explored, with compounds demonstrating noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities. Such research highlights the therapeutic potential of these compounds in addressing various health conditions (Nayak et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(4-formyl-3-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11(17)7-15-6-10(8-16)12(14-15)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVSOMUTWDVYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide |
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